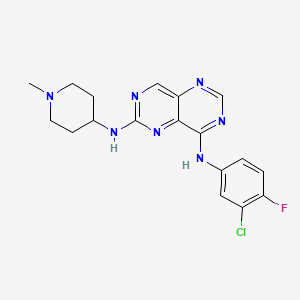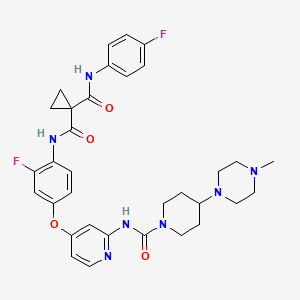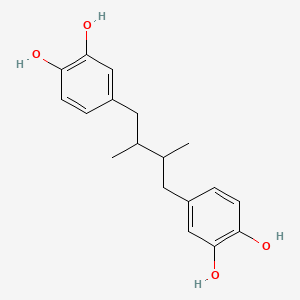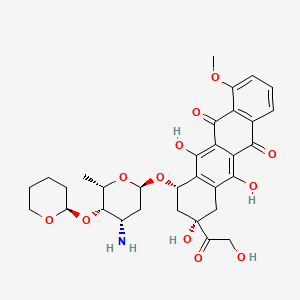
ブリバニブ
概要
説明
ブリバニブは、血管内皮成長因子(VEGF)と線維芽細胞成長因子(FGF)の両方のシグナル伝達経路を標的とする、研究段階の低分子阻害剤です。 主に肝細胞がん(HCC)や転移性大腸がんなど、さまざまな種類の癌の治療における潜在的な用途について研究されています .
科学的研究の応用
Cancer Therapy: Brivanib is being investigated as a treatment for hepatocellular carcinoma, metastatic colorectal cancer, and other solid tumors. It has shown promise in preclinical and clinical trials as both a first-line and second-line therapy.
Angiogenesis Inhibition: By targeting VEGF and FGF signaling pathways, brivanib inhibits angiogenesis, which is the formation of new blood vessels. This property makes it a valuable tool in cancer research and therapy.
Combination Therapy: Brivanib is also being studied in combination with other anticancer agents to enhance its therapeutic efficacy and overcome resistance to single-agent therapies.
Safety and Hazards
Brivanib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and may damage fertility or the unborn child . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves, clothing, and eye/face protection when handling Brivanib .
作用機序
ブリバニブは、血管新生と腫瘍の増殖の重要な調節因子であるVEGFとFGF受容体の活性を阻害することで効果を発揮します . これらの受容体の阻害は、血管新生の抑制につながり、結果として腫瘍への血流を減らし、腫瘍の増殖を阻害します。含まれる分子標的と経路には次のものがあります。
VEGF受容体: ブリバニブは、血管新生において重要な役割を果たすVEGF受容体2(VEGFR-2)を阻害します。
FGF受容体: ブリバニブは、腫瘍の増殖とVEGF標的療法に対する抵抗性に関連するFGF受容体1(FGFR-1)など、FGF受容体も標的とします。
生化学分析
Biochemical Properties
Brivanib interacts with VEGFR and FGFR, inhibiting their signaling pathways . It is efficiently converted from its prodrug form, brivanib alaninate .
Cellular Effects
Brivanib has been shown to significantly suppress tumor growth in five of six xenograft lines. Its growth inhibition is associated with a decrease in phosphorylated VEGFR-2 at Tyr 1054/1059, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Molecular Mechanism
Brivanib exerts its effects at the molecular level by inhibiting the phosphorylation of VEGFR-2 and FGFR-1, thereby disrupting their signaling pathways. This leads to increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies have indicated that brivanib alaninate is efficiently converted to brivanib
Dosage Effects in Animal Models
The antitumor efficacy of brivanib was assessed at equimolar doses in nude mice bearing human tumor xenografts
Metabolic Pathways
Brivanib is involved in the VEGFR and FGFR signaling pathways. It inhibits the phosphorylation of these receptors, disrupting their signaling pathways .
Transport and Distribution
Brivanib shows good brain penetration in rats, consistent with its high intrinsic permeability and lack of active efflux in Caco-2 cells
準備方法
ブリバニブは、そのアラニンエステルプロドラッグであるブリバニブアラニネートの形成を含む一連の化学反応によって合成されます。 合成経路には通常、次の手順が含まれます :
コア構造の形成: ブリバニブのコア構造は、さまざまな芳香族化合物と複素環式化合物をカップリングする一連の反応によって合成されます。
官能基の導入: フッ素やメチル基などの官能基は、置換反応によってコア構造に導入されます。
アラニンエステルプロドラッグの形成: 最終段階では、コア構造をアラニンとエステル化してブリバニブアラニネートを形成し、経口バイオアベイラビリティが向上します。
化学反応の分析
ブリバニブは、次のようなさまざまな種類の化学反応を起こします :
酸化: ブリバニブは、特に強力な酸化剤の存在下で酸化反応を起こす可能性があります。
還元: 還元反応は、特定の条件下で起こり、還元された誘導体の形成につながる可能性があります。
置換: 置換反応は、ブリバニブの合成において一般的であり、官能基が導入または置換されます。
加水分解: エステルプロドラッグであるブリバニブアラニネートは、加水分解を受けて活性化合物であるブリバニブを放出することができます。
これらの反応で使用される一般的な試薬や条件には、強酸、塩基、および酸化剤が含まれます。これらの反応から生成される主な生成物は、通常、官能基が修飾されたブリバニブの誘導体です。
科学研究への応用
癌治療: ブリバニブは、肝細胞がん、転移性大腸がん、その他の固形腫瘍の治療薬として調査されています。第一選択療法と第二選択療法の両方として、前臨床試験と臨床試験で有望な結果を示しています。
血管新生阻害: ブリバニブは、VEGFとFGFのシグナル伝達経路を標的とすることで、血管新生(新しい血管の形成)を阻害します。この特性により、癌研究と治療において貴重なツールとなっています。
併用療法: ブリバニブは、他の抗がん剤と組み合わせて研究されており、治療効果を高め、単剤療法に対する抵抗性を克服することが期待されています。
類似化合物との比較
ブリバニブは、VEGFとFGFの両方のシグナル伝達経路を二重に阻害するというユニークな特性を持ち、他の血管新生阻害剤とは区別されます . 類似の化合物には次のものがあります。
ソラフェニブ: VEGF受容体を標的とする別の多標的チロシンキナーゼ阻害剤ですが、有意なFGF阻害活性はありません。
レンバチニブ: ブリバニブと同様にVEGFとFGF受容体を標的とする化合物ですが、有効性と安全性プロファイルが異なります。
ベバシズマブ: VEGFを標的とするモノクローナル抗体ですが、FGFシグナル伝達を阻害しません。
ブリバニブは、VEGFとFGFの両方の経路を阻害する能力から、VEGF標的療法に対する抵抗性を克服し、癌治療の全体的な有効性を高めるための有望な候補となっています。
特性
IUPAC Name |
(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUXEGQKLTGDX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215294 | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-46-6 | |
| Record name | Brivanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivanib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11958 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 649735-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brivanib is a selective dual tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors 1 and 2 (FGFR-1/2). [, ] By inhibiting these receptors, brivanib disrupts the signaling pathways involved in angiogenesis, a process critical for tumor growth and metastasis. [, ]
ANone: Brivanib's inhibition of VEGFR-2 and FGFR-1/2 leads to a cascade of downstream effects that hinder tumor development:
- Reduced Tumor Cell Proliferation: Brivanib treatment has been shown to decrease tumor cell proliferation, evidenced by a reduction in Ki-67 staining in xenograft models. [, ]
- Decreased Tumor Vascular Density: By inhibiting angiogenesis, brivanib reduces the formation of new blood vessels within the tumor, as demonstrated by decreased CD34 staining in preclinical models. [, ]
- Increased Apoptosis: Studies have shown that brivanib treatment leads to an increase in apoptosis, or programmed cell death, in tumor cells. [, ]
- Inhibition of Angiogenesis: Brivanib effectively inhibits angiogenesis driven by VEGF or basic fibroblast growth factor (bFGF) alone, as well as when both cytokines are present. [] This effect has been demonstrated in Matrigel plug assays. []
- Modulation of the Tumor Microenvironment: Research suggests brivanib can alter the tumor microenvironment to favor antitumor immunity. This includes enhancing CD8+ T cell infiltration and function, and shifting tumor-associated macrophages away from the pro-tumor M2 phenotype. []
A: Brivanib's molecular formula is C20H19FN6O3, and its molecular weight is 406.41 g/mol. []
A: Yes, the synthesis and characterization of brivanib often involve techniques like 1H-NMR and mass spectrometry (MS) to confirm its structure. [, ] Detailed spectroscopic data can be found in relevant publications and patents.
A: Yes, computational chemistry techniques have been employed to understand brivanib's interactions with its targets and explore structure-activity relationships. These studies often involve molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling. [, ]
A: While specific details of brivanib's SAR are likely proprietary, research suggests that modifications to the pyrrolotriazine core and the indole substituent can influence its potency and selectivity for VEGFR-2 and FGFRs. [, ]
A: Brivanib is formulated as brivanib alaninate, an L-alanine ester prodrug, to improve its oral bioavailability. [, ] Information regarding the stability of brivanib and its prodrug under various storage conditions is crucial for its formulation and should be available in relevant pharmaceutical publications and patents.
A: The development of brivanib alaninate itself represents a successful formulation strategy to improve oral bioavailability. [, ] Further research might explore additional formulation techniques such as the use of nanoparticles or other drug delivery systems to optimize brivanib's pharmacokinetic properties. []
A: Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo by esterases, with carboxylesterases 1 and 2 playing a significant role. []
- Absorption: Brivanib alaninate is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour. []
- Distribution: The volume of distribution of brivanib suggests wide distribution in the body. []
- Metabolism: Brivanib is extensively metabolized primarily via oxidative pathways involving CYP1A2 and CYP3A4, and through direct sulfate conjugation by various SULT enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. [, ]
- Excretion: Following oral administration of radiolabeled brivanib alaninate, the majority of drug-related radioactivity was recovered in feces, with a smaller proportion in urine. [, ] Fecal excretion being the primary route suggests biliary excretion plays a role. []
A: Brivanib's pharmacokinetic properties influence its in vivo activity. The rapid absorption and relatively long half-life of approximately 13.8 hours contribute to its ability to maintain therapeutic concentrations. [] Pharmacodynamic studies using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have demonstrated that brivanib treatment leads to a decrease in tumor vascular permeability and perfusion, aligning with its antiangiogenic mechanism. [, ]
A: Brivanib has demonstrated potent in vitro activity against various cancer cell lines, including those derived from hepatocellular carcinoma, colorectal cancer, and other solid tumors. [, , , ] These studies typically involve cell viability assays to assess brivanib's antiproliferative effects. [, ]
ANone: Brivanib's efficacy has been extensively evaluated in preclinical animal models, including:
- Xenograft Models: Studies utilizing human tumor xenografts implanted in mice have shown brivanib's ability to suppress tumor growth across various cancer types, including hepatocellular carcinoma, colorectal cancer, and lung cancer. [, , , , , ]
- Orthotopic Models: Orthotopic models, where tumor cells are implanted in their corresponding organ, have been used to more closely mimic the tumor microenvironment. DCE-MRI studies in an orthotopic model of hepatocellular carcinoma demonstrated brivanib's ability to reduce tumor vascularity and perfusion. []
- Genetically Engineered Mouse Models: Studies using the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors provided insights into brivanib's efficacy in a setting of acquired resistance to VEGF-targeted therapy. []
ANone: Yes, brivanib has been investigated in multiple clinical trials for various cancer types, including:
- Hepatocellular Carcinoma (HCC): Several phase II and III clinical trials have been conducted to evaluate brivanib in HCC patients. While initial phase II trials showed promising activity, two phase III trials, BRISK-FL and BRISK-PS, did not meet their primary endpoints of overall survival benefit. [, , , , , ]
- Colorectal Cancer: A phase III clinical trial (NCIC CTG CO.20) assessed brivanib in combination with cetuximab in patients with metastatic, chemotherapy-refractory, wild-type KRAS colorectal cancer. Although the combination improved progression-free survival, it did not significantly improve overall survival. []
- Other Solid Tumors: Brivanib has also been studied in clinical trials for other solid tumors, including gastric cancer and renal cell carcinoma, to explore its potential in a broader patient population. [, ]
ANone: While specific resistance mechanisms to brivanib are still being elucidated, preclinical research suggests several possibilities:
- Activation of Alternative Signaling Pathways: Tumor cells may evade brivanib's effects by activating alternative pro-angiogenic pathways, such as those involving platelet-derived growth factor (PDGF). []
- Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to drug resistance by providing a protective niche for tumor cells. This can involve interactions with stromal cells or the presence of immunosuppressive factors. []
A: Preclinical evidence suggests that brivanib may overcome resistance to VEGF-targeted therapies like sunitinib in renal cell carcinoma models. [] This suggests that dual targeting of VEGF and FGF pathways could potentially delay or prevent resistance. [, ]
A: While the development of the prodrug brivanib alaninate significantly improved oral bioavailability, further research might investigate targeted drug delivery approaches, such as nanoparticle formulations or antibody-drug conjugates, to enhance brivanib's delivery to tumor sites and potentially minimize off-target effects. []
ANone: Research suggests several potential biomarkers:
- FGFR Expression: Higher expression levels of FGFR-1 in tumor samples have been associated with shorter progression-free survival in patients with metastatic renal cell carcinoma treated with sorafenib, suggesting a potential role for FGFR expression as a predictive biomarker for brivanib response. []
- Collagen IV: Early decreases in serum Collagen IV levels during brivanib treatment have been associated with longer progression-free and overall survival in patients with hepatocellular carcinoma, suggesting its potential as a pharmacodynamic biomarker. []
- Gene Expression Signatures: Gene expression profiling studies in preclinical models identified several genes, including Tie-1, Col4a1, C1qr1, Agtrl1, and Cdh5, that were significantly modulated by brivanib treatment, highlighting potential biomarkers for monitoring drug activity. [, ]
ANone: Various analytical techniques have been employed in brivanib research:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a key method for quantifying brivanib and its metabolites in biological samples for pharmacokinetic and metabolism studies. [, , ]
- Immunohistochemistry (IHC): IHC is widely used to assess the expression of brivanib's targets (VEGFR-2, FGFR-1/2) and downstream signaling molecules in tumor samples. [, , , ]
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI has been used as a non-invasive imaging technique to evaluate brivanib's antiangiogenic effects in preclinical models. This method allows researchers to monitor changes in tumor vascular permeability and perfusion in response to treatment. [, ]
- 1H High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance Spectroscopy (1H HR-MAS NMR): This technique provides detailed metabolic profiles of tumor tissues and has been used to evaluate brivanib's efficacy in preclinical models. []
A: As with any pharmaceutical compound, the analytical methods used for brivanib analysis must be rigorously validated according to regulatory guidelines. This includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []
A: Brivanib alaninate, the prodrug, exhibits improved aqueous solubility compared to the parent compound, brivanib, contributing to its enhanced oral bioavailability. [, ] Dissolution studies are essential for understanding the rate at which brivanib alaninate releases the active drug in vivo.
ANone: Yes, depending on the specific cancer type and stage, alternative treatment options might include:
- Surgery: For early-stage cancers, surgical resection might be curative. []
- Transarterial Chemoembolization (TACE): TACE is a locoregional therapy commonly used in HCC. []
- Other Tyrosine Kinase Inhibitors (TKIs): Sorafenib is an approved TKI for HCC, and other TKIs like lenvatinib, regorafenib, and cabozantinib have also shown efficacy in various clinical trials. [, , , ]
- Immune Checkpoint Inhibitors (ICIs): ICIs, such as nivolumab and pembrolizumab, have emerged as promising treatment options for various cancer types, including HCC. []
A: Brivanib emerged as a promising antiangiogenic agent during a period of significant research and development in the field of oncology. Its dual targeting of both VEGFR-2 and FGFR-1/2 was a novel approach aimed at improving efficacy and potentially overcoming resistance to VEGF-targeted therapies. [] While brivanib did not meet its primary endpoints in pivotal clinical trials, its development contributed valuable knowledge to the field of antiangiogenic therapy and provided insights into the complexities of tumor resistance mechanisms.
ANone: Brivanib research has benefited from collaborations across various disciplines, including:
- Medicinal Chemistry: The design and synthesis of brivanib and its prodrug involved expertise in medicinal chemistry, organic synthesis, and analytical chemistry. [, ]
- Pharmacology: Pharmacologists played a key role in characterizing brivanib's pharmacokinetic and pharmacodynamic properties, as well as investigating drug-drug interactions and metabolism. [, , , ]
- Oncology: Oncologists were essential in conducting clinical trials, evaluating brivanib's efficacy and safety in cancer patients, and analyzing clinical outcomes. [, , , , , , , ]
- Imaging Sciences: Researchers in imaging sciences, particularly those specializing in DCE-MRI, contributed to the non-invasive assessment of brivanib's antiangiogenic effects in preclinical models. [, ]
- Bioinformatics and Genomics: Bioinformaticians and genomic scientists played a role in analyzing gene expression data to identify potential biomarkers for brivanib response. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















